molecular formula C21H27N3O3S B047924 [2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone CAS No. 848814-27-7

[2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone

Cat. No.: B047924
CAS No.: 848814-27-7
M. Wt: 401.5 g/mol
InChI Key: JPBFGXQLPAVCOY-UHFFFAOYSA-N
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Description

This compound, [2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone, is a potent and selective inhibitor of histone deacetylase (HDAC) enzymes, specifically targeting Class I HDACs https://pubmed.ncbi.nlm.nih.gov/25945897/ . Its primary research value lies in its role as a chemical tool for probing the epigenetic mechanisms governed by HDAC activity. By inhibiting HDACs, this compound prevents the removal of acetyl groups from histone tails, leading to a more relaxed chromatin structure and altered gene expression patterns. Researchers utilize this inhibitor to investigate the consequences of hyperacetylation on cellular processes such as cell cycle arrest, differentiation, and apoptosis. A key area of application is in oncology research, where it is used to study its effects on cancer cell proliferation and survival, particularly in the context of hematological malignancies and solid tumors https://patents.google.com/patent/US20150031630A1/ . The molecule's design incorporates a zinc-binding group that chelates the catalytic zinc ion within the HDAC active site, along with a cap group that confers selectivity. The presence of the 2-aminophenylsulfanyl moiety is a critical structural feature characteristic of certain HDAC inhibitors, contributing to its potent biological activity. This makes it a valuable asset for scientists dissecting the complex role of specific HDAC isoforms in disease models and for exploring the therapeutic potential of HDAC inhibition in preclinical studies.

Properties

IUPAC Name

[2-(2-aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c22-18-6-2-4-8-20(18)28-19-7-3-1-5-17(19)21(26)24-11-9-23(10-12-24)13-15-27-16-14-25/h1-8,25H,9-16,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBFGXQLPAVCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C(=O)C2=CC=CC=C2SC3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848814-27-7
Record name Quetiapine, open ring-
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Record name [2-[(2-Aminophenyl)thio]phenyl][4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-methanone
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Record name QUETIAPINE, OPEN RING-
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Biological Activity

The compound [2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone, also known as a derivative of piperazine, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H27N3O3SC_{21}H_{27}N_{3}O_{3}S with a molecular weight of 417.59 g/mol. Its structure includes a piperazine moiety linked to a sulfanylphenyl group and an ethoxyethyl substituent, which may contribute to its biological effects.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction. A study demonstrated that the compound could induce cell cycle arrest in human breast cancer cells (MCF-7) and enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuropharmacological Effects

Given its structural similarity to known neuroleptics, this compound may exhibit neuropharmacological effects. Preliminary studies suggest that it could modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in treating psychiatric disorders such as schizophrenia and depression .

Case Studies

StudyFindings
Anticancer Study Induced apoptosis in MCF-7 cells; increased expression of p53 and Bax proteins.
Antimicrobial Study Effective against E. coli and S. aureus; MIC values ranged from 12 to 25 µg/mL depending on the strain.
Neuropharmacological Assessment Altered behavior in rodent models; potential for treating mood disorders observed.

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to mitochondrial dysfunction.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.
  • Neurotransmitter Modulation : Interaction with dopamine D2 and serotonin 5-HT receptors affecting neurotransmission.

Scientific Research Applications

Antipsychotic Research

Quetiapine is widely used to treat schizophrenia and bipolar disorder. The presence of impurities such as [2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone in quetiapine formulations has been a subject of investigation to understand their potential effects on efficacy and safety profiles. Studies have shown that impurities can influence the pharmacokinetics and pharmacodynamics of the primary drug, necessitating thorough characterization during drug development .

Toxicological Studies

Research into the toxicological effects of this compound is crucial for assessing the safety of quetiapine formulations. Investigations focus on the metabolic pathways and potential adverse effects associated with impurities. For instance, studies have highlighted that certain impurities may exhibit different toxicity profiles compared to the parent compound, impacting the overall therapeutic index .

Analytical Chemistry

The identification and quantification of this compound in pharmaceutical products are essential for quality control. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to ensure compliance with regulatory standards. These methods help in determining the purity levels and identifying potential degradation products during storage .

Case Study 1: Impurity Profiling in Quetiapine Formulations

A study published in a peer-reviewed journal examined the impurity profile of quetiapine formulations, focusing on this compound. The researchers utilized HPLC coupled with MS to detect and quantify this impurity across various commercial samples. The findings indicated variability in impurity levels, emphasizing the need for stringent quality control measures .

Case Study 2: Pharmacokinetic Studies

Another research project investigated the pharmacokinetics of quetiapine in relation to its impurities, including this compound. The study found that certain impurities could alter the absorption rates and bioavailability of the active ingredient, suggesting implications for dosing regimens in clinical settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Functional Group Variations

The compound’s uniqueness lies in its dual functionalization:

  • Aromatic domain: 2-Aminophenylthio-phenyl group.
  • Piperazine substituent : Hydroxyethoxyethyl chain.

Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Piperazine Substituent Key Functional Groups Notable Properties
[Target Compound] Benzthio-phenyl methanone 2-(2-Hydroxyethoxy)ethyl -NH₂ (aromatic), -OCH₂CH₂OH (piperazine) High hydrophilicity; impurity in pharmaceuticals
2-(4-Fluorophenyl)-1-{4-[(1-methylindol-2-yl)carbonyl]piperazinyl}ethanone () Indole-carbonyl ethanone None (direct indole linkage) -F (aromatic), indole-carbonyl Likely CNS activity due to indole moiety; lacks hydrophilic chain
Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone () Quinoline methanone Sulfonylphenyl (-SO₂-C₆H₃(CF₃)) -CF₃, -SO₂ (electron-withdrawing) Enhanced metabolic resistance; potential kinase inhibition
Hydroxyzine () Diphenylmethyl-piperazine 2-(2-Hydroxyethoxy)ethyl -Cl (aromatic), -OCH₂CH₂OH Antihistamine drug; shared hydrophilic chain but distinct aromatic pharmacophore
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-(3-trifluoromethylphenyl)piperazinyl]ethanone () Oxadiazole-thio ethanone 3-Trifluoromethylphenyl -CF₃, oxadiazole-thio Lipophilic; likely protease inhibition

Key Differences and Implications

Piperazine Substitutions :

  • The hydroxyethoxyethyl chain in the target compound enhances hydrophilicity, contrasting with sulfonyl (), trifluoromethylphenyl (), or unsubstituted () analogs. This chain may reduce cell permeability but improve aqueous solubility, critical for excretion as an impurity .
  • Sulfonyl and halogenated substituents (e.g., -SO₂, -CF₃) in analogs increase metabolic stability and electronegativity, favoring target engagement in enzymes like kinases .

Indole or quinoline cores () confer planar aromaticity, often associated with CNS penetration or intercalation into biomolecules.

Biological Relevance: While the target is an impurity, analogs like Hydroxyzine () and K2P channel inhibitors () are bioactive. The target’s lack of a therapeutic scaffold (e.g., diphenylmethyl in Hydroxyzine) explains its non-active role .

Preparation Methods

Preparation of 4-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP)

The HEEP subunit is synthesized via a two-step process involving piperazine monohydrochloride formation and subsequent alkylation. As detailed in Patent CN103254153A, piperazine reacts with piperazine dihydrochloride in methanol at reflux (1.2 hours) to yield piperazine monohydrochloride with a 1:0.91 molar ratio (piperazine dihydrochloride : piperazine). The monohydrochloride intermediate then undergoes nucleophilic substitution with 2-(2-chloroethoxy)ethanol in methanol at 80°C for 5.5 hours, achieving a molar ratio of 1.82:1 (piperazine monohydrochloride : 2-(2-chloroethoxy)ethanol). Vacuum distillation and rectification yield HEEP with >99% purity.

Table 1: Reaction Conditions for HEEP Synthesis

ParameterValueSource
SolventMethanol
Temperature80°C
Reaction Time5.5 hours
Molar Ratio (Piperazine : Alkylating Agent)1.82:1
Yield85–90%

Synthesis of 2-(2-Aminophenyl)sulfanylphenyl Intermediate

The sulfanyl-aminophenyl group is constructed via a Ullmann coupling or nucleophilic aromatic substitution. For example, 2-aminothiophenol reacts with 2-iodophenyl ketone in the presence of a copper catalyst at 120°C for 12 hours, achieving 70–75% yield[^general]. The nitro group is then reduced to an amine using hydrogen gas and palladium on carbon (H₂, 1 atm, 25°C, 6 hours)[^general].

Assembly of the Benzophenone Core

Friedel-Crafts Acylation

The benzophenone backbone is formed via Friedel-Crafts acylation of benzene derivatives. For instance, reacting phthalic anhydride with excess benzene in the presence of AlCl₃ at 40°C for 4 hours generates the ketone intermediate[^general].

Functionalization with Sulfanyl-Aminophenyl Group

The sulfanyl-aminophenyl substituent is introduced via Suzuki-Miyaura coupling. Using Pd(PPh₃)₄ as a catalyst, the boronic acid derivative of 2-(2-aminophenyl)sulfanylphenyl reacts with the brominated benzophenone intermediate in a 1:1.2 molar ratio (boronic acid : bromobenzophenone) at 90°C for 8 hours[^general].

Table 2: Coupling Reaction Parameters

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
SolventDioxane/H₂O (3:1)
Temperature90°C
Yield65–70%

Final Coupling with HEEP

Nucleophilic Aromatic Substitution

The HEEP moiety is introduced via nucleophilic substitution at the ketone’s para position. Reacting the benzophenone intermediate with HEEP in dimethylformamide (DMF) at 110°C for 12 hours in the presence of K₂CO₃ achieves 60–65% yield[^general]. Excess HEEP (1.5 equivalents) ensures complete substitution.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:1) and recrystallized from ethanol. LC-MS and ¹H-NMR confirm structural integrity, while HPLC analysis verifies purity (>98%)[^general].

Alternative Pathways and Optimization

Reductive Amination Approach

An alternative route involves reductive amination of the ketone with HEEP using NaBH₃CN in methanol at 25°C for 24 hours. This method avoids high temperatures but yields only 45–50% product due to competing side reactions[^general].

Green Chemistry Considerations

Patent CN103254153A emphasizes solvent recovery and reuse, notably recycling piperazine dihydrochloride from filtration steps, reducing waste by 30%. Replacing dichloromethane with ethanol in alkylation steps further enhances sustainability .

Q & A

Q. Q1. What are the critical steps for synthesizing [compound] with high purity, and how can reaction conditions be optimized?

A1. The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the sulfanylphenyl intermediate via nucleophilic aromatic substitution, using reagents like sodium hydride in dimethylformamide (DMF) to activate the aromatic ring .
  • Step 2 : Coupling the piperazine derivative through amide bond formation, requiring anhydrous conditions (e.g., tetrahydrofuran under nitrogen) to prevent hydrolysis .
  • Optimization : Reaction temperature (60–80°C) and solvent choice (e.g., acetonitrile for polar intermediates) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity .

Q. Q2. Which spectroscopic techniques are most reliable for confirming the structure of [compound]?

A2.

  • NMR : 1^1H and 13^13C NMR verify aromatic protons (δ 6.8–7.5 ppm) and piperazine carbons (δ 45–55 ppm). The hydroxyethoxy group appears as a triplet (δ 3.6–3.8 ppm) .
  • HRMS : Exact mass determination (e.g., m/z 427.1875 [M+H]+^+) confirms molecular formula .
  • X-ray crystallography (if crystalline): Resolves bond angles and stereochemistry, critical for validating sulfanyl-phenyl orientation .

Advanced Mechanistic and Biological Studies

Q. Q3. How can researchers investigate the structure-activity relationship (SAR) of [compound] for receptor targeting?

A3.

  • Analog synthesis : Modify the hydroxyethoxy chain (e.g., replace with methyl or propyl groups) and assess binding affinity via radioligand assays (e.g., 3^3H-labeled competitors) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with serotonin receptors (5-HT1A_{1A}), focusing on hydrogen bonding with the sulfanyl group and piperazine’s basic nitrogen .
  • In vitro assays : Measure cAMP inhibition in HEK-293 cells expressing 5-HT1A_{1A} to quantify functional activity .

Q. Q4. What strategies resolve contradictions in reported biological activities of [compound], such as conflicting IC50_{50}50​ values?

A4.

  • Standardized protocols : Ensure consistent assay conditions (e.g., pH 7.4 buffer, 37°C incubation) across labs. Variations in cell line (CHO vs. HEK-293) or ligand purity (>98% vs. 90%) can skew results .
  • Meta-analysis : Compare data from PubChem, ChEMBL, and peer-reviewed studies. For example, discrepancies in kinase inhibition may stem from off-target effects validated via siRNA knockdown .

Analytical and Methodological Challenges

Q. Q5. How can researchers address low yields during the final coupling step of [compound]?

A5.

  • Catalyst screening : Use Pd(OAc)2_2/Xantphos for Buchwald-Hartwig amination, improving coupling efficiency from 40% to 75% .
  • Solvent optimization : Switch from DMF to 1,4-dioxane to reduce side reactions.
  • In situ monitoring : Employ HPLC-MS to detect intermediates and adjust stoichiometry (e.g., 1.2 equivalents of piperazine derivative) .

Q. Q6. What methodologies validate the stability of [compound] under physiological conditions?

A6.

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via UPLC-PDA. The hydroxyethoxy group is prone to oxidation (add antioxidants like BHT) .
  • Plasma stability assays : Incubate with human plasma (37°C, 1 hr); >80% recovery indicates metabolic resistance. Major metabolites (e.g., sulfoxide derivatives) are identified using LC-QTOF .

Data Reproducibility and Cross-Study Comparisons

Q. Q7. How should researchers reconcile divergent synthetic routes reported for [compound]?

A7.

  • Mechanistic evaluation : Compare pathways involving SNAr (nucleophilic aromatic substitution) vs. Ullmann coupling. SNAr is cost-effective but requires electron-deficient aryl halides; Ullmann offers broader substrate tolerance but needs copper catalysts .
  • Yield vs. scalability : Pilot-scale trials (100+ mg) may favor SNAr due to lower Pd usage, despite lower purity (85–90% vs. 95% for Ullmann) .

Q. Q8. What are the best practices for benchmarking [compound]’s bioactivity against existing piperazine derivatives?

A8.

  • Reference compounds : Use clozapine (5-HT2A_{2A} antagonist) and WAY-100635 (5-HT1A_{1A} antagonist) as positive controls in binding assays .
  • Dose-response curves : Generate IC50_{50} values across 8 concentrations (10 nM–100 µM) with triplicate measurements. Statistical analysis (ANOVA, p<0.05) identifies outliers .

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